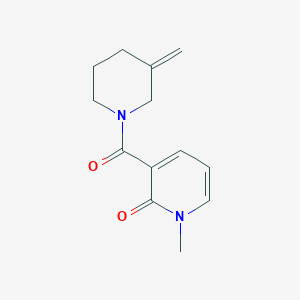

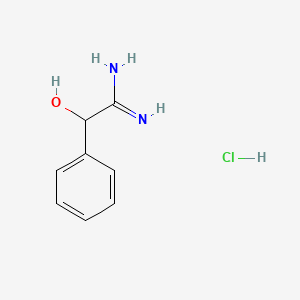

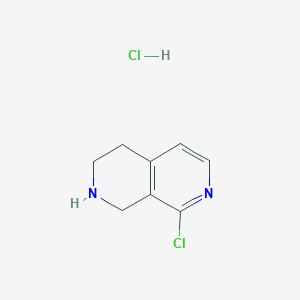

3-(4-Chlorobenzyl)-4-(5-chloro-1,3-thiazol-2-yl)-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, this would include the IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The development of novel cyclic sulfonamides through intramolecular Diels-Alder reactions demonstrates a method for synthesizing complex molecules with potential for diverse chemical and biological functionalities. This approach highlights the versatility of sulfur-containing heterocycles, akin to the thiazolyl component of the target compound, in constructing biologically active molecules (Greig, Tozer, & Wright, 2001).

Biological Activities

- The study on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides illustrates the process of synthesizing compounds with significant urease inhibitory activity. Although not directly related to the specific chemical structure , this research underscores the potential for similar compounds to serve as potent inhibitors in therapeutic applications, emphasizing the relevance of structural innovation for enhancing biological activity (Nazir et al., 2018).

Catalysis and Polymerization

- Research on palladium complexes of bis(di-tert-butylphosphinomethyl)benzene for the methoxycarbonylation of aryl chlorides, including derivatives similar to the 4-chlorobenzyl component of the target compound, showcases the potential of such structures in facilitating chemical transformations crucial for synthesizing organic materials and intermediates (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Photosensitization and Solar Cell Applications

- The molecular engineering of organic sensitizers for solar cell applications, where donor, electron-conducting, and anchoring groups are optimized at a molecular level, illustrates the broader context in which the functional groups present in "3-(4-Chlorobenzyl)-4-(5-chloro-1,3-thiazol-2-yl)-2-butanone" could be applied. This area of research emphasizes the importance of structural design in achieving high efficiency in photovoltaic devices, suggesting potential avenues for utilizing the compound's structural motifs (Kim et al., 2006).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.

Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and understand their properties before use.

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-(5-chloro-1,3-thiazol-2-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NOS/c1-9(18)11(7-14-17-8-13(16)19-14)6-10-2-4-12(15)5-3-10/h2-5,8,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQYOAVTGFFBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)Cl)CC2=NC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-4-(5-chloro-1,3-thiazol-2-yl)-2-butanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Benzylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2890303.png)

methanone](/img/structure/B2890316.png)

![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)